molecular formula C17H10F3NO4 B6312765 6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane CAS No. 1357626-62-0

6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane

Cat. No.: B6312765
CAS No.: 1357626-62-0
M. Wt: 349.26 g/mol
InChI Key: CNRARBVZHKLVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane is a synthetic organic compound that features a phthalimide group attached to a benzodioxane ring system with trifluoromethyl substituents

Preparation Methods

Mechanism of Action

The mechanism of action of 6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group may act as a pharmacophore, binding to active sites and modulating biological activity. The trifluoromethyl groups can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane is unique due to its combination of a phthalimide group with a trifluoromethylated benzodioxane ring system.

Properties

IUPAC Name

2-[(2,2,3-trifluoro-3H-1,4-benzodioxin-6-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO4/c18-16-17(19,20)25-12-6-5-9(7-13(12)24-16)8-21-14(22)10-3-1-2-4-11(10)15(21)23/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRARBVZHKLVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC4=C(C=C3)OC(C(O4)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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